molecular formula C8H12N2O B1456881 2-(oxan-4-yl)-1H-imidazole CAS No. 1033717-12-2

2-(oxan-4-yl)-1H-imidazole

Cat. No. B1456881
M. Wt: 152.19 g/mol
InChI Key: TVMWYYYSKTWBPB-UHFFFAOYSA-N
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Description

The compound “2-(oxan-4-yl)acetaldehyde” has a CAS Number of 65626-23-5 and a molecular weight of 128.17 . Another related compound is “Tetrahydropyran-4-ylacetic acid” with a molecular weight of 143.16 .


Molecular Structure Analysis

The molecular formula of “oxan-4-ylmethanamine” is C6H13NO . Another related compound, “2-(Oxan-4-Yl)Acetic Acid”, has a molecular formula of C7H12O3 .


Physical And Chemical Properties Analysis

The related compound “2-(Oxan-4-Yl)Acetic Acid” has a melting point of 48-50 °C, a density of 1.1±0.1 g/cm3, and a boiling point of 285.1±13.0 °C at 760 mmHg .

Scientific Research Applications

Crystal Structure and Hypotensive Effects

  • Imidazole derivatives have been studied for their interesting hypotensive effects via inhibition of I1-imidazoline receptors. The crystal structure of these compounds, such as in the case of the hydrogen oxalate salt of 2-[2-(biphenyl-2-yl)-1-methylethyl]-4,5-dihydro-1H-imidazole, has been determined, which aids in understanding their pharmacological properties (Giannella et al., 2005).

Anticancer Agents

  • Benzimidazoles bearing oxadiazole nucleus, which are structurally similar to 2-(oxan-4-yl)-1H-imidazole, have been synthesized and evaluated for their in vitro anticancer activity. These compounds showed significant to good anticancer activity in National Cancer Institute's NCI 60 cell line panel (Rashid, Husain & Mishra, 2012).

Synthesis and Antifungal Applications

  • The synthesis of compounds like (1)-1-(4-chlorophenyl)-N-hydroxy-3-(1-imidazol-1-yl)propan-1-imine has been reported. These compounds are useful intermediates for the synthesis of new imidazole-containing antifungal agents (Attia et al., 2013).

Heme Oxygenase Inhibition

  • Studies have shown that 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, similar to 2-(oxan-4-yl)-1H-imidazole, act as inhibitors of heme oxygenase, a vital enzyme in heme catabolism. These inhibitors are distinct from metalloporphyrins and have high activity, especially with halogen substitutions in the phenyl ring (Roman et al., 2007).

Antiferromagnetic Spin Systems

  • The compound 2-(naphth[2,3-d]imidazol-2-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxyl-3-oxide, structurally related to 2-(oxan-4-yl)-1H-imidazole, has been synthesized and characterized to study its magnetic properties. This compound forms hydrogen-bonded chains, exhibiting antiferromagnetic interactions, which are significant for understanding magnetic behavior in organic compounds (Nagashima, Inoue & Yoshioka, 2004).

Corrosion Inhibition

  • Imidazole derivatives have been explored for their corrosion inhibition properties. Compounds like benzimidazole bearing 1, 3, 4-oxadiazoles have shown effectiveness in protecting mild steel in acidic environments, indicating their potential as corrosion inhibitors in industrial applications (Ammal, Prajila & Joseph, 2018).

Safety And Hazards

The safety data sheet for a related compound, “[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that proper protective equipment should be worn when handling it .

properties

IUPAC Name

2-(oxan-4-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-11-6-2-7(1)8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMWYYYSKTWBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(oxan-4-yl)-1H-imidazole

CAS RN

1033717-12-2
Record name 2-(oxan-4-yl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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